N-[2-(1H-Indol-2-yl)phenyl]thiourea
Description
N-[2-(1H-Indol-2-yl)phenyl]thiourea is a thiourea derivative featuring an indole ring substituted at the 2-position, linked via a phenyl group to the thiourea moiety. Thioureas are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The indole scaffold, a privileged structure in medicinal chemistry, enhances binding to biological targets due to its aromatic and hydrogen-bonding capabilities.
Properties
CAS No. |
917966-83-7 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
[2-(1H-indol-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C15H13N3S/c16-15(19)18-13-8-4-2-6-11(13)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H3,16,18,19) |
InChI Key |
UPZLXYHZVCBKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-2-yl)phenyl]thiourea typically involves the reaction of 2-phenylindole with thiourea under specific conditions. One common method includes the use of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to yield the desired product . The reaction is carried out at elevated temperatures to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-Indol-2-yl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-2-yl)phenyl]thiourea involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to biological targets, such as enzymes and receptors . The thiourea group can form hydrogen bonds and interact with active sites, leading to inhibition or modulation of biological pathways. This compound is known to inhibit specific enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Indole Substitution Position: The target compound’s indol-2-yl group contrasts with the prevalent indol-3-yl derivatives. Indol-3-yl derivatives (e.g., ) are more common in nature (e.g., tryptophan derivatives), suggesting differences in metabolic stability or receptor affinity.
Aryl Group Modifications: Electron-withdrawing groups (e.g., fluorine in ) increase polarity and may enhance binding to charged targets. Methoxy groups () improve solubility but may reduce membrane permeability . Phenoxy substituents () extend conjugation, possibly enhancing intercalation with DNA or proteins .
Physicochemical Properties :
- logP values range from 3.2 to 4.1, indicating moderate lipophilicity. The target compound’s estimated logP (~3.5) suggests balanced solubility and permeability.
- Molecular weights (311–401 g/mol) align with drug-like properties, though higher weights (e.g., 401 g/mol in ) may limit bioavailability .
Fluorinated analogs () are often associated with improved pharmacokinetics . Methoxy-substituted derivatives () may exhibit reduced cytotoxicity due to increased polarity .
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